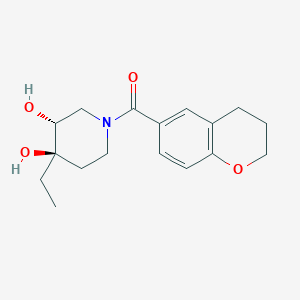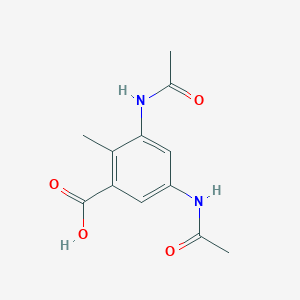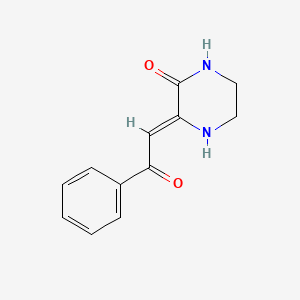![molecular formula C14H15N3OS2 B5539865 2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)
2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives containing an indole ring involves a series of cyclization and acylation reactions. Starting materials such as 2-methyl-1H-indole-carbothiosemicarbazide undergo cyclization in acidic conditions or react with acetic or butanoic acids in the presence of phosphorous oxychloride to form 2-amino-1,3,4-thiadiazoles. Further reactions with acyl chlorides in the presence of DMF and pyridine yield amide derivatives. Additionally, pyrazolone derivatives can be synthesized from acid hydrazides and ethylacetoacetate in ethanol, leading to a variety of heterocyclic compounds including the target molecule (Tomma et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, particularly those containing indoline, is characterized by intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. These compounds tend to crystallize in the monoclinic system, and their structural parameters can be optimized using DFT methods to compare with X-ray data (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a wide range of chemical reactivity, enabling their transformation into various bioactive heterocyclic compounds. For instance, 5-acetyl-1,3,4-thiadiazolines can undergo [4π + 2π] cycloaddition reactions, leading to the synthesis of pyrazoles, thiazoles, and other condensed derivatives (Bondock et al., 2020). These transformations highlight the chemical versatility and potential for generating structurally diverse and biologically relevant compounds.
科学的研究の応用
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives containing the 1,3,4-thiadiazole or pyrazoline heterocyclic structures, which include the indole ring. These compounds were prepared through reactions such as cyclization, and their biological activities were evaluated. The characterization involved techniques like FTIR, 1H NMR, and Mass spectroscopy (Tomma, Lazim, & Ali, 2014).
Antimicrobial and Antiproliferative Properties
Derivatives with the 1,3,4-thiadiazole core have shown significant biological activities. Specifically, Schiff bases derived from these compounds exhibited strong antimicrobial activity and DNA protective ability against oxidative stress. Moreover, some compounds demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in chemotherapy (Gür et al., 2020).
Anticancer Evaluation
5-(2′-indolyl)thiazoles synthesized from related compounds were evaluated for their cytotoxicity against human cancer cell lines, revealing promising anticancer activity for certain derivatives. This underscores the potential of these molecules in developing new anticancer therapies (Vaddula et al., 2016).
Corrosion Inhibition
Thiadiazoline compounds have been investigated for their corrosion inhibition capabilities, particularly for petroleum oil well/tubing steel. These studies indicate high efficiency in mitigating corrosion, which is crucial for extending the lifespan of industrial materials (Tiwari, Mitra, & Yadav, 2021).
Safety and Hazards
作用機序
Target of Action
Compounds with a 1,3,4-thiadiazole unit have shown various bioactivities, including anticancer, antimicrobial, and antiepileptic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Given the broad bioactivity profiles of 1,3,4-thiadiazole derivatives , it’s likely that this compound could influence multiple pathways, leading to downstream effects.
Result of Action
Given the bioactivity profiles of similar 1,3,4-thiadiazole derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular levels.
特性
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-9-7-11-5-3-4-6-12(11)17(9)13(18)8-19-14-16-15-10(2)20-14/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHVKGSDLJSQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)
![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

